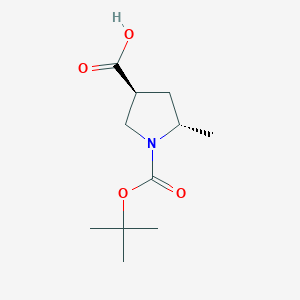
(3S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
These compounds are characterized by the presence of a carbonyl group attached to an alkyl or aryl moiety through an oxygen atom, forming an ester group . This compound is often used in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-3-carboxylic acid typically involves the use of tert-butyloxycarbonyl (Boc) as the N α-amino protecting group. This method is advantageous for the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc in solid-phase peptide synthesis (SPPS) is the need for treatment with hazardous hydrogen fluoride (HF), which requires special equipment .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar methods. The use of tert-butyloxycarbonyl-protected amino acids in ionic liquids has been explored to expand the applicability of amino acid ionic liquids (AAILs) for organic synthesis . This method allows for the efficient production of the compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions: (3S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be involved in radical-polar crossover reactions, which are facilitated by visible light and involve the addition of radicals to alkenes .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include trifluoroacetic acid (TFA) for the removal of the Boc protecting group and sodium borohydride for reduction reactions . The conditions for these reactions often involve specific temperatures and solvents to ensure high yields and purity of the products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, the reduction of the compound using sodium borohydride in methanol at -40°C can yield high-purity products .
Wissenschaftliche Forschungsanwendungen
(3S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-3-carboxylic acid has a wide range of scientific research applications. It is used in the synthesis of peptides and other complex molecules, making it valuable in the fields of chemistry and biology . Additionally, the compound is used in the preparation of room-temperature ionic liquids derived from tert-butyloxycarbonyl-protected amino acids, which have applications in dipeptide synthesis .
Wirkmechanismus
The mechanism of action of (3S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-3-carboxylic acid involves its role as a protecting group in organic synthesis. The tert-butyloxycarbonyl group protects the amino group during peptide synthesis, preventing unwanted reactions and ensuring the correct sequence of amino acids . The compound’s molecular targets and pathways are primarily related to its interactions with other reagents and catalysts used in the synthesis process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (3S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-3-carboxylic acid include other tert-butyloxycarbonyl-protected amino acids and carboxylic acid esters. Examples include methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate and tert-butyl-p-benzoquinone .
Uniqueness: The uniqueness of this compound lies in its specific chiral configuration and its effectiveness as a protecting group in peptide synthesis. Its ability to form high-purity products under specific reaction conditions makes it a valuable compound in organic synthesis .
Eigenschaften
Molekularformel |
C11H19NO4 |
|---|---|
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
(3S,5S)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1 |
InChI-Schlüssel |
WZZGWPOKJCVJGU-YUMQZZPRSA-N |
Isomerische SMILES |
C[C@H]1C[C@@H](CN1C(=O)OC(C)(C)C)C(=O)O |
Kanonische SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


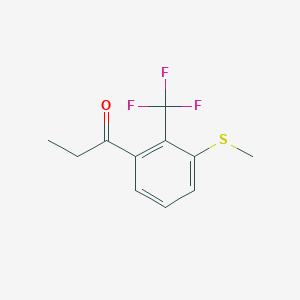
![1-(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)ethanamine](/img/structure/B14049172.png)
![4-N-(1-azabicyclo[2.2.2]octan-3-ylideneamino)-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14049179.png)
![2-Methyl-4-nitro-1-[[4-(trifluoromethyl)phenyl]methylsulfanyl]benzene](/img/structure/B14049186.png)
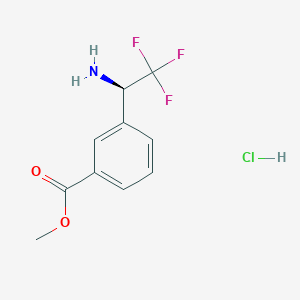
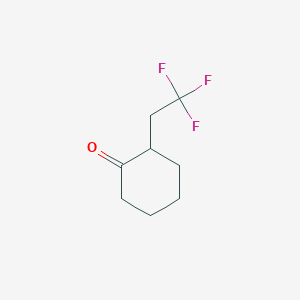
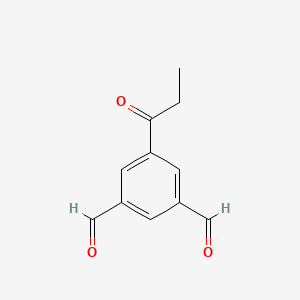
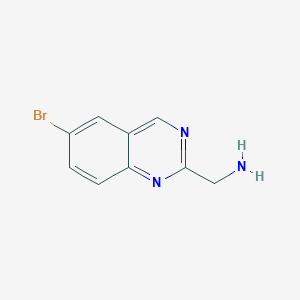
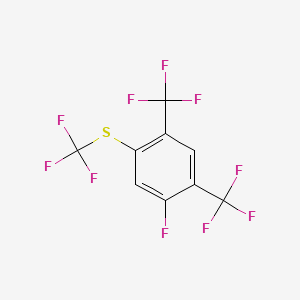

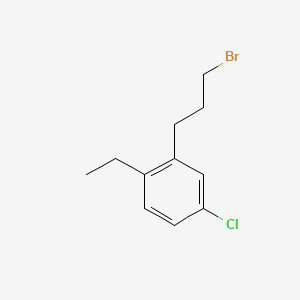
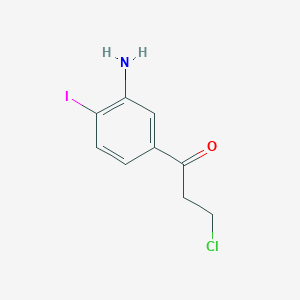

![5-Bromo-5H-imidazo[2,1-B][1,3]oxazine](/img/structure/B14049249.png)
